Molecular Structure and Conformation of 1,2-Bis(2-iodoethoxy)ethane
Molecular Structure and Conformation of 1,2-Bis(2-iodoethoxy)ethane
This guide details the structural characteristics, conformational dynamics, and synthetic protocols for 1,2-Bis(2-iodoethoxy)ethane (also known as Triethylene glycol diiodide). It is designed for researchers utilizing this compound as a pivotal electrophile in the synthesis of macrocycles (crown ethers), cryptands, and cross-linked polymers.
Technical Guide & Whitepaper
Executive Summary
1,2-Bis(2-iodoethoxy)ethane (
Molecular Architecture & Conformational Analysis
Structural Connectivity
The molecule consists of a triethylene glycol (TEG) backbone where the terminal hydroxyl groups are replaced by iodine atoms.
-
IUPAC Name: 1-iodo-2-[2-(2-iodoethoxy)ethoxy]ethane[1]
-
Linear Formula:
-
Core Symmetry:
or depending on conformation.
Conformational Dynamics: The "Gauche Effect" vs. Steric Repulsion
The conformational landscape of 1,2-Bis(2-iodoethoxy)ethane is defined by the competition between electronic hyperconjugation and steric bulk. This is not a static linear chain; it exists as a dynamic ensemble of rotamers.
A. The Central Ether Unit (
)
The central ethylene glycol unit exhibits a strong gauche effect .
-
Preference: Gauche (
) (Dihedral angle ).[2][3] -
Mechanism: Hyperconjugative donation from the
orbital into the low-lying antibonding orbital. This stabilizes the bent conformation, which is critical for "wrapping" around cations (e.g., ) during template-directed synthesis.
B. The Terminal Iodide Units (
)
The terminal segments behave differently due to the large van der Waals radius of Iodine (1.98 Å).
-
Preference: Anti (
) (Dihedral angle ).[4] -
Mechanism: While electronegative substituents (F, OH) often favor gauche, the steric repulsion between the lone pairs of the ether oxygen and the bulky iodine atom generally destabilizes the gauche form.
-
Result: The lowest energy conformation in non-polar solvents is often an extended "zig-zag" at the terminals with a "kink" in the center (
motif).
Implication for Reactivity: The anti disposition of the terminal iodides exposes the
Figure 1: Conformational drivers facilitating reactivity. The central gauche preference aids cyclization, while terminal anti preference aids nucleophilic attack.
Synthetic Methodology
The synthesis of 1,2-Bis(2-iodoethoxy)ethane is classically achieved via the Finkelstein Reaction , transforming the dichloro- precursor into the diiodo- product. This method is preferred over direct iodination of the diol due to higher yields and easier purification.
Protocol: Finkelstein Halide Exchange
Reaction:
Reagents:
-
1,2-Bis(2-chloroethoxy)ethane (1.0 equiv)[]
-
Sodium Iodide (NaI) (2.2 - 2.5 equiv)
-
Solvent: Anhydrous Acetone (0.5 M concentration relative to substrate)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with
or . -
Dissolution: Dissolve NaI in anhydrous acetone. The solution may turn slightly yellow.
-
Addition: Add 1,2-Bis(2-chloroethoxy)ethane.
-
Reflux: Heat the mixture to reflux (
) for 48–72 hours .-
Checkpoint: A white precipitate (NaCl) will form rapidly. The reaction is driven by the insolubility of NaCl in acetone.
-
-
Filtration: Cool to room temperature. Filter off the NaCl solid using a sintered glass funnel. Wash the solid cake with cold acetone.
-
Concentration: Remove the solvent from the filtrate via rotary evaporation to yield a crude oil.
-
Workup (Critical for Stability):
-
Dissolve the residue in Dichloromethane (DCM).
-
Wash with 10% Sodium Thiosulfate (
) to remove free iodine ( ) (organic layer changes from purple/brown to yellow). -
Wash with water, then brine.
-
Dry over anhydrous
or .
-
-
Isolation: Filter and evaporate DCM.
-
Result: A light yellow to orange oil. Yields typically >90%.
-
Characterization Data (Validation)
To ensure the product is suitable for sensitive applications, verify the following:
| Method | Expected Signal | Interpretation |
| 1H NMR ( | ||
| 13C NMR ( | Ether carbons | |
| Iodide-bearing carbon (High field due to Heavy Atom Effect) | ||
| Appearance | Yellow Oil | Darkening indicates |
Applications in Drug Development & Supramolecular Chemistry
Crown Ether Synthesis (4,13-Diaza-18-Crown-6)
This molecule is the standard "half-circle" electrophile used to close macrocyclic rings.
-
Reaction: Condensation with
-dibenzyl-1,2-bis(2-aminoethoxy)ethane. -
Role: The flexibility of the TEG chain allows the molecule to adopt the necessary curvature to form the 18-membered ring, often templated by
or ions in the reaction mixture.
Cross-Linking
In polymer chemistry, it acts as a flexible cross-linker. The iodine leaving groups are displaced by nucleophilic residues (amines, thiols) on polymer chains, introducing a hydrophilic PEG spacer that improves water solubility and biocompatibility of the material.
Figure 2: Synthetic pathway from chloro-precursor to macrocyclic application.
Safety & Handling Protocols
-
Hazards: As a primary alkyl iodide, this compound is a potent alkylating agent . It is suspected of causing genetic defects and is an irritant to eyes and skin.
-
Storage: Light sensitive. Store in amber glass bottles at
. Adding a stabilizer (Copper wire or Silver wool) can prevent iodine liberation. -
Disposal: Do not mix with oxidizers. Dispose of as halogenated organic waste.
References
-
Kulstad, S., & Malmsten, L. A. (1979). Preparation of some diaza-crown ethers. Acta Chemica Scandinavica B, 33, 469–474. Link
-
Gatto, V. J., et al. (1993). 4,13-Diaza-18-Crown-6.[] Organic Syntheses, Coll. Vol. 8, p.152. Link
- Juaristi, E., & Cuevas, G. (1992). The Gauche Effect: Stereochemical Consequences of Hyperconjugation. Tetrahedron, 48(24), 5019-5087.
-
PubChem Compound Summary. (2024). 1,2-Bis(2-iodoethoxy)ethane.[1][][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. 1,2-Bis(2-iodoethoxy)ethane | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. Torsion angle - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 1,2-双(2-碘乙氧基)乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,2-Bis(2-iodoethoxy)ethane | 36839-55-1 | TCI AMERICA [tcichemicals.com]
